N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(trifluoromethoxy)benzamide
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Overview
Description
N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(trifluoromethoxy)benzamide is a synthetic compound known for its complex structure and multifaceted applications. The intricate arrangement of fluoro, methyl, and trifluoromethoxy groups within its molecular framework endows it with unique chemical properties that make it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(trifluoromethoxy)benzamide typically involves a series of well-defined steps, starting from commercially available precursors. Key steps in the synthetic route might include:
Formation of the Thiadiazole Ring: : A common precursor, such as 2-amino-6-fluorobenzothiadiazole, is typically subjected to oxidative conditions to introduce the sulfonyl group, thereby forming the dioxido variant.
Alkylation Step: : Introduction of the ethyl linker through a nucleophilic substitution reaction, utilizing an appropriate alkyl halide.
Benzamide Formation: : The final step generally involves the amide coupling of the substituted ethyl benzothiadiazole derivative with 3-(trifluoromethoxy)benzoyl chloride under basic conditions, such as the presence of a tertiary amine.
Industrial Production Methods
Industrial-scale synthesis would likely follow similar principles but adapted for bulk production:
Batch Processing: : Employing large reactors for each stage of synthesis, optimizing reaction times and yields.
Continuous Flow Chemistry: : Integrating steps in a continuous flow setup to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(trifluoromethoxy)benzamide can undergo various types of reactions:
Oxidation: : Reacting with oxidizing agents to further modify its functional groups.
Reduction: : Using reducing agents to potentially convert sulfonyl groups to sulfide or sulfoxide derivatives.
Substitution: : Functional groups like fluoro or trifluoromethoxy can undergo nucleophilic aromatic substitution, given the right conditions and reagents.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: : Utilization of agents such as sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4).
Substitution: : Employing strong bases or nucleophiles, often under heated or pressurized conditions.
Major Products
The products of these reactions are varied, typically involving modified versions of the original compound with different functional groups and properties.
Scientific Research Applications
Chemistry
This compound is used as a precursor or intermediate in the synthesis of more complex molecules, often in research aiming to develop new materials or catalysts.
Biology
Medicine
There is interest in its derivatives for pharmaceutical research, particularly in the design of drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, it may be explored for its potential use in the development of new polymers or as a component in high-performance materials.
Mechanism of Action
Molecular Targets and Pathways
The exact mechanism by which N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(trifluoromethoxy)benzamide exerts its effects can vary depending on its application. For instance:
Enzyme Inhibition: : It may act by binding to active sites of enzymes, thereby inhibiting their activity.
Receptor Modulation: : Altering the activity of cell surface receptors through competitive or allosteric modulation.
Comparison with Similar Compounds
Similar Compounds
Benzothiadiazole Derivatives: : Similar in core structure but with different substituents which alter their chemical properties and applications.
Fluorobenzamides: : Compounds featuring the benzamide functional group and fluorine atoms, which might have similar but distinct biological and chemical profiles.
Highlighting Uniqueness
Compared to its analogs, N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(trifluoromethoxy)benzamide offers a unique combination of functional groups that confer distinct physicochemical properties and biological activities, making it a valuable compound in research and industrial applications.
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Properties
IUPAC Name |
N-[2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-3-(trifluoromethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F4N3O4S/c1-23-14-6-5-12(18)10-15(14)24(29(23,26)27)8-7-22-16(25)11-3-2-4-13(9-11)28-17(19,20)21/h2-6,9-10H,7-8H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMZKRZYJXKLDTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)N(S1(=O)=O)CCNC(=O)C3=CC(=CC=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F4N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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